3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one
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Overview
Description
The compound identified as “3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one” is known as Atpenin A5. Atpenin A5 is a mitochondrial complex II inhibitor that belongs to a class of antifungal antibiotics isolated from the Penicillium species. It is particularly effective against filamentous fungi, such as Trichophyton species, and is a potent inhibitor of the succinate-ubiquinone reductase activity of mitochondrial complex II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atpenin A5 involves several steps, including the enantioselective total synthesis. One of the notable methods includes the use of specific chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of Atpenin A5 is not widely documented, but it generally involves large-scale fermentation processes using the Penicillium species. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify Atpenin A5 .
Chemical Reactions Analysis
Types of Reactions
Atpenin A5 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Atpenin A5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study mitochondrial complex II and its role in cellular respiration.
Biology: Atpenin A5 is used to investigate the mechanisms of fungal infections and the role of mitochondrial inhibitors in cellular processes.
Medicine: It has potential therapeutic applications in protecting against cardiac-reperfusion injury by stimulating mitochondrial potassium ATP channels.
Industry: Atpenin A5 is used in the development of antifungal agents and as a research tool in drug discovery.
Mechanism of Action
Atpenin A5 exerts its effects by inhibiting the succinate-ubiquinone reductase activity of mitochondrial complex II. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Atpenin A5 include the subunits of mitochondrial complex II, specifically SDHB, SDHC, and SDHD .
Comparison with Similar Compounds
Similar Compounds
Atpenin A4: Another member of the atpenin family with similar antifungal properties.
Atpenin B: A less potent inhibitor of mitochondrial complex II compared to Atpenin A5.
Uniqueness
Atpenin A5 is unique due to its high potency and specificity as an inhibitor of mitochondrial complex II. It is the most effective inhibitor among the atpenins and has shown protective effects against cardiac-reperfusion injury, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULNOOPECCZRG-CIUDSAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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